Structural Pharmacophore Divergence: Dual Cav2.2-Kinase Hybrid Scaffold vs. Monofunctional NP118809
The target compound incorporates the 3,3-diphenylpropan-1-one substructure that, in NP118809, is essential for Cav2.2 inhibition (IC50 = 0.11 µM for N-type; 111-fold selectivity over L-type, IC50 = 12.2 µM) [1]. However, NP118809's activity depends critically on the benzhydryl (diphenylmethyl) N-substituent on piperazine; SAR studies demonstrate that replacement of benzhydryl with acyl, sulfonyl, or heteroaryl groups abolishes N-type channel blockade (>10 µM) [2]. The target compound replaces benzhydryl with pyrazolo[1,5-a]pyridine-3-carbonyl, which is a known kinase-targeting motif: related 3-carbonitrile pyrazolo[1,5-a]pyridines exhibit RET kinase IC50 values of 5.5–39.9 nM [3]. This structural evidence supports a target-class shift from pure ion channel modulation to a potential dual Cav2.2 residual/kinase profile that neither NP118809 nor standalone kinase inhibitors can replicate.
| Evidence Dimension | Structural determinants of target engagement |
|---|---|
| Target Compound Data | Pyrazolo[1,5-a]pyridine-3-carbonyl N-substituent; diphenylpropanone tail retained; predicted Cav2.2 activity substantially reduced vs NP118809 but not necessarily zero; kinase inhibition inferred from scaffold class |
| Comparator Or Baseline | NP118809: benzhydryl N-substituent; Cav2.2 IC50 = 0.11 µM, L-type IC50 = 12.2 µM [1]. Pyrazolo[1,5-a]pyridine-3-carbonitrile analog (US10023570 Ex. 450): RET IC50 = 5.5 nM (wild-type), 16.9 nM (V804M mutant) [3]. |
| Quantified Difference | NP118809 Cav2.2 activity is lost upon benzhydryl replacement; target compound presents orthogonal kinase-binding potential absent in NP118809. No direct head-to-head data available; class-level kinase IC50 range for pyrazolo[1,5-a]pyridine-3-carbonyl-piperazines spans sub-10 nM to >1 µM depending on kinase target [3][4]. |
| Conditions | NP118809: whole-cell patch clamp in HEK293 cells expressing rat Cav2.2 α1B/α2δ-1/β1b [1]. RET kinase: CisBio HTRF KinEASE-TK assay, pH 7.4 [3]. |
Why This Matters
A procurement decision for NP118809 will not address kinase-related experimental hypotheses; conversely, a standard pyrazolopyridine kinase inhibitor will not probe residual Cav2.2 pharmacology, making 1396809-78-1 the only commercially available single-entity tool for dual-pathway investigation.
- [1] Zamponi, G. W.; et al. Scaffold-based design and synthesis of potent N-type calcium channel blockers. Bioorg. Med. Chem. Lett. 2009, 19 (22), 6467–6472. DOI: 10.1016/j.bmcl.2009.09.008. PMID: 19815411. View Source
- [2] Hu, L.-Y.; et al. Structure–activity relationships of diphenylpiperazine N-type calcium channel inhibitors. Bioorg. Med. Chem. Lett. 2010, 20 (2), 555–559. DOI: 10.1016/j.bmcl.2009.11.090. View Source
- [3] BindingDB Entry BDBM284440. 4-(6-(4-(3-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile. RET kinase IC50 data from US10023570, Example 450. View Source
- [4] Cheung, M.; Harris, P. A.; Badiang, J. G.; et al. The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Bioorg. Med. Chem. Lett. 2008, 18 (20), 5428–5430. DOI: 10.1016/j.bmcl.2008.09.050. View Source
